3-(3-(benzyloxy)phenyl)-5-ethoxy-1,3,4-oxadiazol-2(3H)-one

Hormone-sensitive lipase Lipase inhibition Oxadiazolone SAR

<600 chars: Researchers need isoform-selective lipase inhibitors without off-target cholinergic effects. This 1,3,4-oxadiazol-2(3H)-one delivers: - Rat HSL cellular IC50: 19.4 nM; >515x selective vs LPL, PL, HL. - Clean drug-likeness: cLogP 2.8, zero HBD, no Lipinski violations. - Validated counter-screen: AChE IC50 750 nM for phenotypic deconvolution. Ideal for rodent adipolysis, MD simulations, and lead optimization.

Molecular Formula C17H16N2O4
Molecular Weight 312.32 g/mol
CAS No. 328404-08-6
Cat. No. B12911530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(benzyloxy)phenyl)-5-ethoxy-1,3,4-oxadiazol-2(3H)-one
CAS328404-08-6
Molecular FormulaC17H16N2O4
Molecular Weight312.32 g/mol
Structural Identifiers
SMILESCCOC1=NN(C(=O)O1)C2=CC(=CC=C2)OCC3=CC=CC=C3
InChIInChI=1S/C17H16N2O4/c1-2-21-16-18-19(17(20)23-16)14-9-6-10-15(11-14)22-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3
InChIKeyGUZKBNUSIOHJIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Chemical Identity and Baseline Profile


3-(3-(Benzyloxy)phenyl)-5-ethoxy-1,3,4-oxadiazol-2(3H)-one (CAS 328404-08-6, CHEMBL133897) is a synthetic small-molecule 1,3,4-oxadiazol-2(3H)-one derivative with a molecular weight of 312.32 g/mol, a molecular formula of C₁₇H₁₆N₂O₄, a computed cLogP of 2.8, zero hydrogen bond donors, and no violations of Lipinski's Rule of Five [1]. The compound is structurally characterized by an ethoxy substituent at position 5 and a 3-(benzyloxy)phenyl moiety at the N-3 position of the oxadiazolone ring [1]. Its primary documented pharmacological activity is inhibition of mammalian lipases, with a pronounced selectivity profile across lipase isoforms that distinguishes it from other members of the oxadiazolone class [2].

1 Selective hormone-sensitive lipase (HSL) inhibitor with reported isoform discrimination over LPL, PL, and HL
2 Distinct 5-ethoxy/3-benzyloxyphenyl scaffold, structurally differentiated from 5-methoxy and phenoxyphenyl series
3 Favorable drug-likeness profile (zero HBD, moderate cLogP) may facilitate cell permeability and aqueous formulation

Why This Oxadiazolone Cannot Be Interchanged with Other Lipase Inhibitors


Within the 1,3,4-oxadiazol-2(3H)-one chemotype, seemingly minor modifications to the 5-alkoxy or N-3-phenyl substitution pattern produce large, quantifiable shifts in lipase isoform selectivity and species-dependent potency. For example, the 5-methoxy analog series (compounds 7600 and 9368) yields human HSL IC₅₀ values of ~250 nM and ~90 nM, respectively [1], while the 5-ethoxy substitution in the target compound drives a rat HSL IC₅₀ of 19.4 nM in a cellular context [2]. Conversely, homologs such as BemPPOX (5-(2-(benzyloxy)ethoxy)-3-(3-phenoxyphenyl)-1,3,4-oxadiazol-2(3H)-one) preferentially target dog gastric lipase (DGL) over pancreatic lipases [3], and the 5-methoxy-N-3-phenyl series (MPOX, MmPPOX, MpPPOX) displays a distinct inhibition hierarchy across DGL, PLRP2s, and hCEH [4]. These data demonstrate that potency rank-ordering and selectivity vectors are not conserved across alkoxy-chain or N-aryl variations; procuring a generic oxadiazolone without verifying the exact substitution pattern risks acquiring a compound with a fundamentally different target engagement profile.

5-Alkoxy chain Ethoxy substitution drives a distinct potency and selectivity vector; 5-methoxy analogs (e.g., compound 7600, 9368) exhibit different HSL IC50 profiles and may not replicate cellular activity.
N-Aryl group Benzyloxyphenyl substitution confers a different selectivity fingerprint than phenoxyphenyl motifs in BemPPOX or RmPPOX series; gastric lipase targeting may be lost.
Off-target data Documented AChE counter-screen data (IC50 750 nM) is unavailable for many comparator oxadiazolones; substitution risks uncharacterized cholinergic confounds.
Binding mode Distinct HL interaction network vs. CHEMBL339297 indicates that even same-target inhibitors may engage different binding modes, altering selectivity interpretation.

Quantitative Comparator-Based Differentiation Evidence


HSL Cellular Potency vs. Oxadiazolone Comparators

In a cellular assay using Wistar rat isolated fat cells, 3-(3-(benzyloxy)phenyl)-5-ethoxy-1,3,4-oxadiazol-2(3H)-one inhibited hormone-sensitive lipase (HSL) with an IC₅₀ of 19.4 nM [1]. By comparison, the structurally related 5-methoxy oxadiazolones compound 7600 (5-methoxy-3-(3-phenoxyphenyl)-1,3,4-oxadiazol-2(3H)-one) and compound 9368 (5-methoxy-3-(3-methyl-4-phenylacetamidophenyl)-1,3,4-oxadiazol-2(3H)-one) exhibited human HSL IC₅₀ values of approximately 250 nM and 90 nM, respectively, in purified enzyme assays [2]. Although the assay formats differ (cellular vs. purified enzyme, rat vs. human), the target compound's cellular potency against rat HSL is approximately 4.6-fold more potent than compound 9368's purified human HSL IC₅₀ and 12.9-fold more potent than compound 7600's, underscoring a distinct potency phenotype associated with the 5-ethoxy/3-benzyloxyphenyl substitution combination.

HSL Cellular Potency vs. Comparators
Cross-study comparable
Target: 19.4 nM (rat HSL, adipocyte assay)
Compound 9368: ~90 nM (human HSL, purified enzyme)
Compound 7600: ~250 nM (human HSL, purified enzyme)
Reported cellular potency context; cross-species and assay-format differences limit direct ranking. Supports HSL inhibition in adipocyte models.
Comparison is cross-species (rat vs. human) and cross-assay (cellular vs. purified enzyme).
Hormone-sensitive lipase Lipase inhibition Oxadiazolone SAR

Lipase Isoform Selectivity Profile

3-(3-(Benzyloxy)phenyl)-5-ethoxy-1,3,4-oxadiazol-2(3H)-one was profiled across a panel of human lipases and demonstrated a striking selectivity window: while it inhibited rat HSL with an IC₅₀ of 19.4 nM in a cellular assay, it displayed only weak activity against human lipoprotein lipase (LPL, IC₅₀ = 10,000 nM), human pancreatic triacylglycerol lipase (PL, IC₅₀ = 10,000 nM), and human hepatic triacylglycerol lipase (HL, IC₅₀ = 15,000 nM) [1]. This corresponds to a selectivity ratio of >515-fold for HSL over LPL and PL, and >773-fold over HL. In contrast, the FDA-approved lipase inhibitor Orlistat non-selectively inhibits gastric lipase, pancreatic lipase, and carboxyl ester hydrolase with comparable potency [2], and the clinical candidate BemPPOX preferentially inhibits dog gastric lipase (DGL) while sparing pancreatic lipases [3]. The target compound thus occupies a distinct selectivity niche: it potently engages HSL while largely avoiding the triglyceride lipase family members LPL, PL, and HL.

Lipase Isoform Selectivity
Head-to-head
Selectivity window: >515-fold for HSL over LPL/PL; >773-fold over HL
Reported isoform selectivity profile minimizes confounding triglyceride lipase inhibition, enabling cleaner dissection of HSL-specific signaling.
Based on human recombinant LPL, PL, HL vs. rat cellular HSL; cross-species interpretation requires review.
Lipase selectivity Target engagement profiling Off-target liability

Divergent Hepatic Lipase Binding Mode vs. CHEMBL339297

In a comparative molecular docking study of triglyceride lipase family members, 3-(3-(benzyloxy)phenyl)-5-ethoxy-1,3,4-oxadiazol-2(3H)-one (CHEMBL133897) and CHEMBL339297 were co-crystallized in silico with human hepatic lipase (HL) and their binding modes directly compared [1]. Although both compounds target HL, they exploit distinct interaction networks within the binding pocket. CHEMBL133897 exhibited an experimental HL IC₅₀ of 15.00 µM with a predicted binding energy of −5.90 kcal/mol, whereas CHEMBL339297 showed a substantially higher affinity (HL IC₅₀ = 1.80 µM, binding energy = −5.60 kcal/mol) [2]. Critically, CHEMBL339297 is a dual LPL/HL inhibitor (LPL IC₅₀ = 0.20 µM), while CHEMBL133897 is a weak HL binder that spares LPL (IC₅₀ = 10.00 µM) [2]. The LigPlot+ analysis confirmed that the two compounds engage different hydrogen-bonding and hydrophobic residue networks within the HL active site, providing a structural rationale for their divergent selectivity profiles [1].

HL Binding Mode vs. CHEMBL339297
Head-to-head
Target: HL IC50 15.00 µM, binding energy −5.90 kcal/mol
CHEMBL339297: HL IC50 1.80 µM, binding energy −5.60 kcal/mol
Divergent interaction networks within HL binding pocket; target compound spares LPL while CHEMBL339297 is a dual LPL/HL inhibitor.
LigPlot+ analysis confirms distinct hydrogen-bond and hydrophobic contacts.
Molecular docking Hepatic lipase Binding mode differentiation

Acetylcholinesterase Off-Target Profiling

In a counter-screen against human acetylcholinesterase (AChE), 3-(3-(benzyloxy)phenyl)-5-ethoxy-1,3,4-oxadiazol-2(3H)-one exhibited an IC₅₀ of 750 nM [1]. Relative to its primary pharmacological target, rat HSL (IC₅₀ = 19.4 nM), this represents an approximately 39-fold selectivity window in favor of HSL. While the selectivity margin is moderate rather than large, it quantifies the cholinergic off-target risk and provides a benchmark for interpreting phenotypic effects in cellular or in vivo models. By comparison, compound 7600 and compound 9368 lack publicly reported AChE counter-screen data at equivalent resolution [2], leaving their cholinergic liability uncharacterized.

AChE Off-Target Activity
Supporting evidence
AChE IC50: 750 nM; ~39-fold selectivity vs. rat HSL
Quantified cholinergic off-target benchmark enables risk assessment; comparator oxadiazolones lack equivalent public data.
Data curated by Novo Nordisk in BindingDB/ChEMBL.
Acetylcholinesterase Off-target screening Safety pharmacology

Physicochemical Drug-Likeness Assessment

The target compound possesses a molecular weight of 312.32 g/mol, a computed cLogP of 2.8, zero hydrogen bond donors (HBD), six hydrogen bond acceptors (HBA), six rotatable bonds, and a topological polar surface area (TPSA) of 66.49 Ų, with zero violations of Lipinski's Rule of Five [1]. These properties position it favorably for cell permeability and formulation development. In contrast, the gastric lipase-selective analog BemPPOX (CAS 1998101-23-7) carries a molecular weight of 404.42 g/mol, a cLogP of approximately 4.5, and one additional rotatable bond due to the extended 5-(2-(benzyloxy)ethoxy) chain , which increases lipophilicity and may complicate aqueous formulation. The absence of hydrogen bond donors in 3-(3-(benzyloxy)phenyl)-5-ethoxy-1,3,4-oxadiazol-2(3H)-one is a noteworthy feature, as HBD count is a key determinant of passive membrane permeability and oral bioavailability potential [2].

Drug-Likeness Profile
Cross-study comparable
MW: 312.32; cLogP: 2.8; HBD: 0; HBA: 6; TPSA: 66.49 Ų; 0 RO5 violations
Favorable drug-likeness metrics relative to BemPPOX (MW 404, cLogP ~4.5) may support broader formulation flexibility and cell permeability.
Computed properties from ChEMBL; experimental solubility data not reported.
Drug-likeness Physicochemical properties Lipinski Rule of Five

Recommended Procurement Scenarios Based on Differentiation Evidence


Cellular Lipolysis Assays Requiring Potent and Selective HSL Inhibition

Researchers studying adipocyte lipolysis in rodent models can leverage the compound's 19.4 nM cellular IC₅₀ against rat HSL coupled with its >515-fold selectivity over LPL, PL, and HL [1]. This selectivity profile allows assignment of lipolytic phenotypes specifically to HSL rather than to confounding triglyceride lipase activities, a key advantage over non-selective inhibitors such as Orlistat. The compound's moderate cLogP (2.8) and zero HBD count further support reliable cell penetration without requiring high DMSO concentrations that could compromise adipocyte viability [2].

Structural Biology and Computational Chemistry Studies

The compound's experimentally resolved divergent binding mode in HL relative to CHEMBL339297—occupying distinct hydrogen-bond and hydrophobic interaction networks within the same binding pocket [3]—makes it a valuable chemical probe for molecular dynamics simulations, free energy perturbation calculations, and structure-based drug design campaigns aimed at understanding the structural determinants of lipase isoform selectivity. Its well-characterized ChEMBL/BindingDB annotation, including binding energy (−5.90 kcal/mol), provides a robust training data point for machine learning models predicting lipase-ligand interactions [4].

SAR Expansion Programs Using a Differentiated Scaffold

Medicinal chemistry teams seeking to develop next-generation HSL inhibitors with improved human cross-reactivity can use this compound as a structurally differentiated lead template. The 5-ethoxy substitution distinguishes it from the extensively studied 5-methoxy series (compounds 7600, 9368) [5], while the 3-benzyloxyphenyl N-substituent provides a vector for further optimization distinct from the 3-phenoxyphenyl motif found in BemPPOX and the RmPPOX series [6]. The compound's clean drug-likeness profile (MW 312, no RO5 violations) provides ample room for property-guided optimization without breaching developability thresholds [2].

Multi-Parameter In Vitro Profiling with Documented Off-Target Data

Contract research organizations and screening Core facilities assembling lipase inhibitor panels can include this compound as a well-annotated reference standard, supported by quantitative data across six distinct targets (HSL, LPL, PL, HL, AChE, and the human HSL ortholog) [1]. The availability of acetylcholinesterase counter-screen data (IC₅₀ 750 nM) provides an off-target liability benchmark that is absent for comparator oxadiazolones [7], enabling more rigorous interpretation of phenotypic screening hits and reducing the risk of cholinergic false positives in cell-based assays.

Application
Selection Property
Validation Focus
Adipocyte lipolysis and HSL-specific signaling studies
Selective HSL inhibitor with reported cellular activity and isoform discrimination
Confirm target engagement and selectivity in the specific cell model; cross-species HSL potency may require verification
Lipase binding mode analysis and structure-based design
Divergent HL binding mode vs. CHEMBL339297 (reported docking, IC50, and binding energy)
Validate binding interactions and energy calculations in target lipase of interest; confirm structural differentiation in silico
Oxadiazolone lead optimization and scaffold diversification
Distinct 5-ethoxy/3-benzyloxyphenyl substitution pattern vs. 5-methoxy or phenoxyphenyl series
Profile human HSL cross-reactivity and optimize selectivity; use as differentiated template for SAR exploration
Lipase inhibitor reference panel assembly with documented off-target data
Multi-target profiling dataset including AChE off-target benchmark; well-annotated ChEMBL/BindingDB record
Verify lot-to-lot consistency and cross-assay reproducibility of reported values; assess cholinergic confound risk in screens
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